ビパデナント

概要

説明

ビパデナントは、アデノシンA2a受容体の選択的アンタゴニストです。当初、バーナリス社によってパーキンソン病の経口薬として開発されました。 この化合物は、腫瘍保護における免疫抑制メカニズムを阻害する可能性を示しており、がん治療における併用療法の有望な候補となっています .

科学的研究の応用

Vipadenant has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying adenosine receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored as a potential treatment for Parkinson’s disease and as an adjunct in cancer immunotherapy.

Industry: Used in the development of new pharmaceuticals and therapeutic agents.

作用機序

ビパデナントは、アデノシンA2a受容体を選択的に拮抗することによって効果を発揮します。この受容体は、免疫応答の調節を含むさまざまな生理学的プロセスに関与しています。ビパデナントはこの受容体を阻害することによって、免疫系のがん細胞を標的にして破壊する能力を高めることができます。 関与する分子標的と経路には、環状アデノシン一リン酸(cAMP)産生の阻害と免疫細胞活性の調節が含まれます .

生化学分析

Biochemical Properties

Vipadenant functions as an antagonist of the adenosine A2a receptor, a G protein-coupled receptor that mediates various physiological processes. By binding to this receptor, Vipadenant inhibits the action of adenosine, a nucleoside that modulates neurotransmission, inflammation, and immune responses . The interaction between Vipadenant and the A2a receptor prevents the activation of downstream signaling pathways that would otherwise lead to immunosuppression in the tumor microenvironment . Additionally, Vipadenant has been shown to interact with other biomolecules, including enzymes involved in its metabolism, such as cytochrome P450 .

Cellular Effects

Vipadenant exerts significant effects on various cell types, particularly immune cells. By blocking the A2a receptor, Vipadenant enhances the activity of cytotoxic T cells and natural killer cells, promoting an anti-tumor immune response . This compound also influences cell signaling pathways, such as the cyclic AMP (cAMP) pathway, which is involved in regulating immune cell function . Furthermore, Vipadenant affects gene expression by modulating the transcription of genes associated with immune activation and inflammation .

Molecular Mechanism

At the molecular level, Vipadenant binds to the adenosine A2a receptor, preventing adenosine from activating this receptor . This inhibition blocks the downstream signaling cascade, which includes the activation of adenylate cyclase and the subsequent increase in cAMP levels . By reducing cAMP levels, Vipadenant diminishes the immunosuppressive effects of adenosine, thereby enhancing the immune response against tumors . Additionally, Vipadenant may influence the expression of genes involved in immune regulation through its effects on transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vipadenant have been observed to change over time. Studies have shown that Vipadenant is relatively stable, with a moderate rate of degradation . Long-term exposure to Vipadenant in vitro and in vivo has demonstrated sustained enhancement of immune cell activity and anti-tumor effects . The stability and efficacy of Vipadenant may vary depending on the experimental conditions and the duration of treatment .

Dosage Effects in Animal Models

The effects of Vipadenant vary with different dosages in animal models. At lower doses, Vipadenant effectively enhances immune cell activity without causing significant toxicity . At higher doses, Vipadenant may induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances . The optimal dosage of Vipadenant for therapeutic use requires careful consideration to balance efficacy and safety .

Metabolic Pathways

Vipadenant is metabolized primarily by the liver, involving enzymes such as cytochrome P450 . The metabolic pathways of Vipadenant include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of Vipadenant . Understanding the metabolic pathways of Vipadenant is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

Vipadenant is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and accumulate in specific tissues, such as the liver and spleen . Transporters and binding proteins, such as albumin, may facilitate the distribution of Vipadenant within the body . The localization and accumulation of Vipadenant in target tissues are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Vipadenant is primarily within the cytoplasm, where it interacts with the adenosine A2a receptor . Vipadenant may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific biomolecules . The subcellular distribution of Vipadenant can influence its activity and function, affecting its overall therapeutic potential .

準備方法

合成経路と反応条件

ビパデナントの合成には、トリアゾロピリミジンコアの形成を含む複数の工程が関与しています。主な工程は通常、以下のとおりです。

トリアゾール環の形成: これは、適切な前駆体を含む環化反応によって達成されます。

置換反応: さまざまな置換基がトリアゾール環に導入され、最終的な化合物が形成されます。

工業生産方法

ビパデナントの工業生産には、上記で述べた合成経路のスケールアップが含まれます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。一般的な手法には、以下のようなものがあります。

液体クロマトグラフィー: 中間体と最終生成物の精製用。

質量分析法: 反応の進行を監視し、最終生成物の品質を確保するため.

化学反応の分析

反応の種類

ビパデナントは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、分子上の官能基を修飾する可能性があります。

還元: 特定の官能基を還元するために使用されます。

置換: トリアゾール環にさまざまな置換基を導入します。

一般的な試薬と条件

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムなど。

置換基: さまざまなハロゲン化物やその他の求電子剤。

主な生成物

これらの反応から生成される主な生成物には、ビパデナントのさまざまな誘導体があり、これらはさらなる研究開発に使用できます .

科学研究への応用

ビパデナントは、幅広い科学研究に利用されています。

化学: アデノシン受容体アンタゴニストの研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

医学: パーキンソン病の潜在的な治療薬として、およびがん免疫療法の補助薬として研究されています。

類似化合物との比較

類似化合物

イストラデフィリン: パーキンソン病の治療に使用されるもう1つのアデノシンA2a受容体アンタゴニストです。

プレラデナント: パーキンソン病の治療における可能性について調査されている選択的アデノシンA2a受容体アンタゴニストです。

トザデナント: 同じクラスの別の化合物で、同様の治療用途があります。

独自性

ビパデナントは、アデノシンA2a受容体に対する高い選択性と、がん治療における併用療法での潜在的な使用により、独自性を持ちます。 他の化合物とは異なり、ビパデナントは神経学的および腫瘍学的な両方の用途において、前臨床試験と臨床試験で有望な結果を示しています .

特性

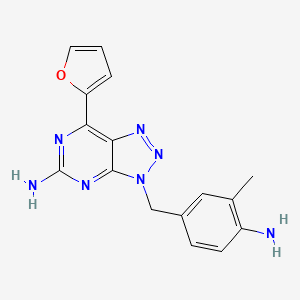

IUPAC Name |

3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSBCDPYXDGTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196103 | |

| Record name | Vipadenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442908-10-3 | |

| Record name | Vipadenant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vipadenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vipadenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIPADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。